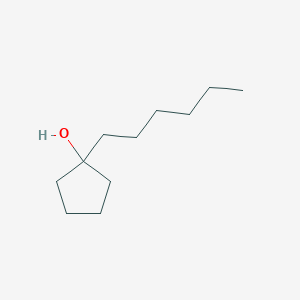
1-Hexylcyclopentan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexylcyclopentan-1-OL is an organic compound characterized by a cyclopentane ring substituted with a hexyl group and a hydroxyl group. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the hydroxyl group classifies it as an alcohol, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Hexylcyclopentan-1-OL can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentanone with hexyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of hexylcyclopentene. This process typically requires a metal catalyst such as palladium on carbon and is conducted under high pressure and temperature to achieve efficient conversion.
化学反应分析
Types of Reactions: 1-Hexylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form hexylcyclopentane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Hexylcyclopentanone, Hexylcyclopentanoic acid
Reduction: Hexylcyclopentane
Substitution: Hexylcyclopentyl chloride, Hexylcyclopentyl bromide
科学研究应用
1-Hexylcyclopentan-1-OL has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 1-Hexylcyclopentan-1-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the hydrophobic hexyl group can interact with lipid membranes, potentially affecting membrane fluidity and permeability.
相似化合物的比较
1-Hexylcyclopentan-1-OL can be compared with other cycloalkane alcohols such as:
Cyclopentanol: Lacks the hexyl group, resulting in different physical and chemical properties.
Cyclohexanol: Contains a six-membered ring, leading to variations in reactivity and stability.
Hexylcyclohexanol: Similar structure but with a cyclohexane ring, affecting its interactions and applications.
属性
CAS 编号 |
36633-49-5 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC 名称 |
1-hexylcyclopentan-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-8-11(12)9-6-7-10-11/h12H,2-10H2,1H3 |
InChI 键 |
KRQIXUBSCULVKL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(CCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


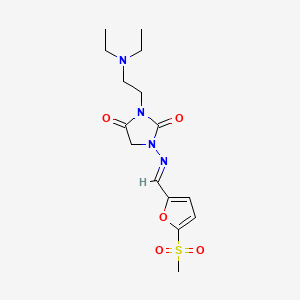
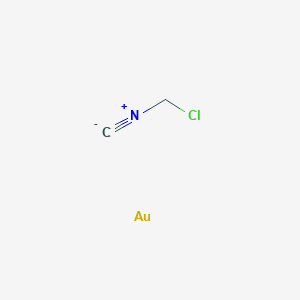
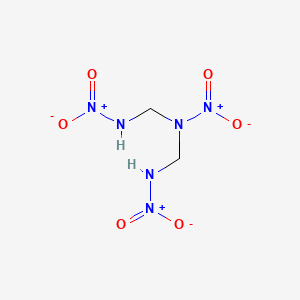

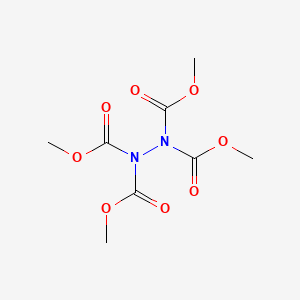
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)

![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
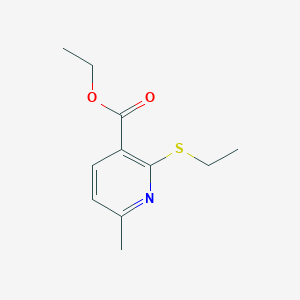
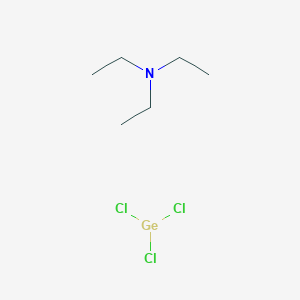
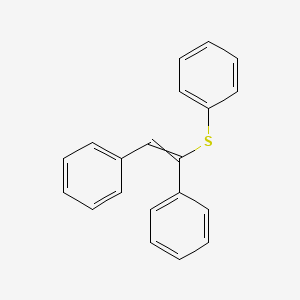
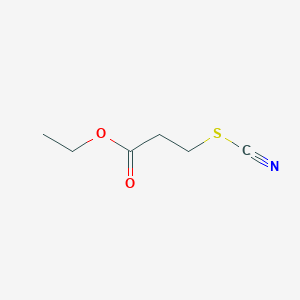
![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
